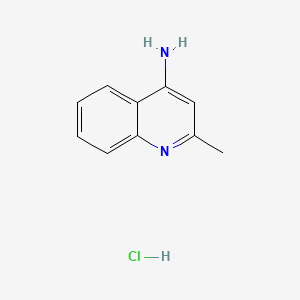

4-Aminoquinaldine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24391-26-2 |

|---|---|

Molecular Formula |

C10H11ClN2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-methylquinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H2,11,12);1H |

InChI Key |

FAZUUZXVFVVIIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N.Cl |

Origin of Product |

United States |

Significance of Quinoline Scaffold in Chemical Research

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govtandfonline.comnih.gov Its versatile nature allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. orientjchem.org Quinoline-based compounds have been successfully developed into drugs for treating a range of conditions, including cancer, malaria, and bacterial infections. nih.govbenthamdirect.com

The significance of the quinoline scaffold lies in its ability to interact with various biological targets, such as enzymes and receptors. nih.gov The aromatic nature of the quinoline ring system and the presence of a nitrogen atom provide opportunities for various types of chemical interactions, including hydrogen bonding, pi-stacking, and coordination with metal ions. This versatility makes it an attractive starting point for the design and synthesis of new therapeutic agents. orientjchem.org Researchers continue to explore the vast chemical space of quinoline derivatives to discover novel compounds with improved efficacy and selectivity. nih.govorientjchem.org

Historical Perspectives in Aminoquinaldine Research

The exploration of aminoquinoline derivatives has a rich history, particularly in the field of antimalarial drug discovery. The 4-aminoquinoline (B48711) core is a key structural feature of well-known drugs like chloroquine. nih.gov Early research focused on modifying the 4-aminoquinoline scaffold to improve its activity against different strains of the malaria parasite and to overcome emerging drug resistance. nih.gov

The synthesis of various aminoquinaldine derivatives has been a subject of interest for many years. Different synthetic strategies have been developed to introduce various substituents onto the quinoline (B57606) ring and the amino group, leading to a large library of compounds with diverse chemical properties. nih.gov These historical studies have laid the foundation for the current understanding of the structure-activity relationships of aminoquinaldine derivatives and continue to guide the design of new and more potent analogues.

Current Research Landscape of 4 Aminoquinaldine Derivatives

Classical and Conventional Synthetic Routes

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the synthesis of 4-aminoquinoline derivatives. nih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen, at the 4-position of a quinoline or quinaldine (B1664567) ring by an amine nucleophile. nih.gov The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of SNAr reactions on substituted quinazolines has been a subject of study. For instance, in 2,4-dichloroquinazoline, the chlorine atom at the 4-position is preferentially substituted by amines. nih.govnih.gov Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.gov This theoretical finding is consistent with the experimental observation of lower activation energy for nucleophilic attack at this position. nih.gov

A common precursor for the synthesis of 4-aminoquinaldine is 4-chloroquinaldine, which can be prepared from 4-hydroxyquinaldine by treatment with phosphorus oxychloride. ucsf.edu The subsequent reaction with an appropriate amine source yields the desired 4-aminoquinaldine derivative. The reaction conditions, including the choice of solvent, temperature, and reaction time, can be varied to optimize the yield of the final product. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Aminoquinaldine Synthesis

| Precursor | Reagent | Product | Reference |

| 2,4-dichloroquinazoline | Amine | 2-chloro-4-aminoquinazoline | nih.govnih.gov |

| 4-chloroquinaldine | Amine | 4-aminoquinaldine | ucsf.edu |

| 4-methoxyquinaldine | Ammonium (B1175870) acetate | 4-aminoquinaldine | google.com |

Condensation Reactions

Condensation reactions represent another classical approach to constructing the quinoline scaffold, which is the core of 4-aminoquinaldine. These reactions typically involve the formation of a new ring by joining two or more molecules with the elimination of a small molecule, such as water.

One notable example is the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. While not directly producing 4-aminoquinaldine, this method is fundamental to forming the quinoline ring system.

More specifically related to aminoquinolines, condensation reactions can be employed to introduce the amino group or build the heterocyclic ring. For instance, the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates can lead to the formation of quinazolinone or quinazolinthione derivatives. nih.govfrontiersin.org Although this example leads to a quinazolinone, it demonstrates the principle of building the heterocyclic system through condensation.

Multi-component Reactions for Quinaldine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org This approach offers advantages in terms of atom economy, step economy, and time efficiency. nih.gov

Several MCRs have been developed for the synthesis of quinoline and its derivatives. For example, a three-component reaction involving 2-bromoaniline, an aryl/alkyl-acetylene, and an alkyl-isocyanide, catalyzed by palladium and copper, can produce 2-(alkyl/aryl)-4-aminoquinolines. nih.gov

Another example is the microwave-promoted sequential cyclization-Mannich reaction of ketones, o-formyl carbamates, and primary amines to form polyfunctionalized 3,4-dihydroquinazolinones. nih.govfrontiersin.org While not directly yielding 4-aminoquinaldine, these MCRs highlight the power of this approach in constructing the core quinaldine scaffold, which can then be further functionalized.

Advanced and Green Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of 4-aminoquinaldine and its derivatives.

For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives has been achieved by reacting 4-chloroquinazoline (B184009) with various aryl heterocyclic amines under microwave irradiation in 2-propanol. nih.govnih.gov This method significantly reduces the reaction time from 12 hours under classical reflux conditions to just 20 minutes with microwave heating. nih.gov

Similarly, a two-step synthesis of B-ring-substituted 4-hydroxyquinolines has been developed where the cyclization of ene-amine intermediates is carried out under microwave irradiation for 5 minutes at 300 °C. ucsf.edu These hydroxyquinolines can then be converted to the corresponding 4-chloroquinolines and subsequently to 4-aminoquinolines. ucsf.edu The use of microwave irradiation has also been reported in the synthesis of 2-amino-4,6-diarylpyrimidines through a two-step process involving aldol (B89426) condensation and ring closure. rsc.org

Table 2: Comparison of Classical and Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

| Method | Reaction Time | Reference |

| Classical (Reflux) | 12 hours | nih.gov |

| Microwave-Assisted | 20 minutes | nih.gov |

Metal-Free Cyclization/Annulation Strategies

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free cyclization and annulation strategies have been reported for the synthesis of quinoline and quinazolinone scaffolds.

One such approach involves the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines to afford imidazo[1,5-a]quinolines. rsc.org Another strategy describes the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines through a tandem cyclization that avoids the need for transition metals. acs.org

Furthermore, a simple and efficient metal-free reaction of 2-aminoacetophenones with isocyanates or isothiocyanates has been developed to produce 3-substituted 4-methylene-quinazolinthiones and 4-methylene-quinazolinones in moderate to excellent yields. nih.govfrontiersin.org This method is environmentally friendly as it only produces water as a byproduct. nih.govfrontiersin.org These metal-free approaches offer a sustainable alternative for the construction of the core structures of 4-aminoquinaldine and its derivatives.

Metal-Catalyzed Dehydrogenative Amination and Annulation

Metal-catalyzed reactions are pivotal in the synthesis of quinoline derivatives, offering efficient and selective pathways to construct the heterocyclic core. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds through processes like dehydrogenative amination and annulation.

Palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. mdpi.com These reactions allow for the construction of the quinoline ring with concurrent introduction of substituents at the 2- and 4-positions in a single operation. Another significant metal-catalyzed approach is the Hartwig-Buchwald amination. This reaction enables the introduction of an unsubstituted amino group at the 4-position of a quinoline ring starting from a 4-haloquinoline. The process utilizes a copper(I) iodide (CuI) catalyst with formamide (B127407) as the source of the amino group, which is released in situ. mdpi.com

Furthermore, metal-assisted coupling reactions are employed to introduce various substituents onto the quinoline ring. For instance, the Ullmann, Suzuki, and Negishi reactions have been successfully used to generate diarylether, biaryl, and alkylaryl groups at the 7-position of the 4-aminoquinoline scaffold. These reactions typically start from a halo-substituted quinoline and use a metal catalyst (e.g., palladium or copper) to couple the quinoline with another molecule.

A summary of representative metal-catalyzed reactions for the synthesis of 4-aminoquinoline derivatives is presented in the table below.

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Hartwig-Buchwald Amination | CuI | 4-Haloquinoline, Formamide | 4-Aminoquinaldine | mdpi.com |

| Domino Reaction | Palladium-based | Substituted anilines, Alkynes | 2-Aryl-4-dialkylaminoquinolines | mdpi.com |

Oxidative Polycondensation Methods

Oxidative polycondensation is a method used to synthesize polymers from monomers via an oxidative process. While not a common method for the synthesis of simple 4-aminoquinaldine, it has been successfully employed to create copolymers incorporating this moiety.

A notable example is the synthesis of poly(indole-4-aminoquinaldine). researchgate.net This novel copolymer has been synthesized through both chemical and electrochemical oxidative methods. The resulting polymer exhibits high thermal stability and electrical conductivity, making it a promising material for applications in electronics and catalysis. researchgate.net The electrical conductivity of the chemically synthesized poly(indole-4-aminoquinaldine) was reported to be 6 S/cm. researchgate.net

The table below summarizes the key findings for the synthesis of a 4-aminoquinaldine-containing copolymer.

| Polymer | Synthetic Method | Key Finding | Reference |

| poly(indole-4-aminoquinaldine) | Chemical and Electrochemical Oxidation | High thermal stability and electrical conductivity (6 S/cm) | researchgate.net |

Solvent-Free Synthetic Protocols

Solvent-free synthesis offers several advantages, including reduced environmental impact, lower costs, and often simpler reaction setups and work-up procedures. For the synthesis of 4-aminoquinaldine derivatives, solvent-free conditions can be achieved, particularly in nucleophilic aromatic substitution reactions.

One such protocol involves the reaction of a 4-chloroquinoline (B167314) with an excess of an amine. rsc.org In this method, the amine serves as both the nucleophile and the solvent, and the reaction is typically carried out at elevated temperatures. For example, the reaction of 7-substituted-4-chloroquinoline with butylamine (B146782) has been performed under neat conditions (without a solvent) by heating the mixture to 120-130 °C. rsc.org Similarly, the reaction of 4,7-dichloroquinoline (B193633) with an excess of ethane-1,2-diamine can be carried out under neat conditions with a gradual increase in temperature. rsc.org These methods are particularly effective for the introduction of alkylamino side chains at the 4-position of the quinoline ring. nbinno.com

| Reactants | Conditions | Product | Reference |

| 7-Substituted-4-chloro-quinoline, Butylamine | Neat, 120–130 °C | Butyl-(7-substituted-quinolin-4-yl)-amine | rsc.org |

| 4,7-Dichloroquinoline, Ethane-1,2-diamine | Neat, gradual heating to 130 °C | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | rsc.org |

Derivatization Strategies of the 4-Aminoquinaldine Core

The 4-aminoquinaldine core is a versatile scaffold that can be chemically modified at several positions to generate a wide array of derivatives with diverse biological and material properties. sigmaaldrich.com The primary sites for derivatization are the amino group at the 4-position and the quinoline ring system itself.

Functionalization at the Amino Position

The amino group at the 4-position of the quinaldine ring is a key site for functionalization. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of a wide range of derivatives.

One common strategy is the formation of amides through the reaction of the 4-amino group with carboxylic acids or their derivatives. For example, 4-aminoquinoline analogues have been modified by introducing an amide bond using cationic amino acids like lysine (B10760008) and ornithine. Another approach involves the reaction of 4-aminoquinaldine with chloro-1,3,5-triazines in the presence of a base such as potassium carbonate to yield substituted triazinylaminoquinolines. nbinno.com This reaction proceeds in good yields (49-65%). nbinno.com

The introduction of different substituents at the amino position can significantly influence the properties of the resulting molecules, paving the way for the development of new pharmacological profiles. sigmaaldrich.com

| Reactant | Reagent | Functionalization | Reference |

| 4-Aminoquinaldine | Cationic amino acids (e.g., lysine, ornithine) | Amide bond formation | nih.gov |

| 4-Aminoquinaldine | Chloro-1,3,5-triazines | Introduction of substituted triazinyl groups | nbinno.com |

Modifications of the Quinoline Ring System

The quinoline ring of 4-aminoquinaldine provides multiple sites for modification, allowing for the fine-tuning of the molecule's properties. Substitutions on the benzo part of the quinoline ring (positions 5, 6, 7, and 8) can significantly impact its biological activity. researchgate.net

While much of the focus has been on the 7-position, a simple two-step method has been used to create a variety of substitutions at the C-5, C-6, C-7, and C-8 positions. researchgate.net This has led to the development of new active antimalarial compounds. researchgate.net The introduction of a fluorine atom at the 6-position of the quinolin-4-one skeleton, a related structure, was a significant breakthrough in the development of quinolone-based drugs.

The functionalization of the quinoline ring can also be achieved through C-H bond functionalization, which has become a transformative strategy in modern synthetic chemistry. This approach allows for the precise and selective introduction of diverse functional groups, expanding the chemical space and enhancing the pharmacological profile of quinoline derivatives.

| Position | Modification | Significance | Reference |

| C-5, C-6, C-7, C-8 | Diverse substitutions | Development of new active antimalarials | researchgate.net |

| C-6 | Fluorine atom introduction (in quinolin-4-ones) | Improved spectrum of activity | nih.gov |

| Various | C-H bond functionalization | Precise introduction of diverse functional groups |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The analysis of 4-aminoquinaldine (the free base) reveals characteristic bands corresponding to the vibrations of its functional groups. acs.orgspectrabase.com The FTIR spectrum of solid-phase 4-aminoquinaldine was recorded on a Bruker IFS 66V spectrometer. acs.org

Upon formation of the hydrochloride salt, significant changes are expected in the FTIR spectrum, primarily due to the protonation of the exocyclic amino group to form an ammonium salt (-NH₃⁺). This protonation alters the vibrational frequencies. For instance, studies on protonated quinoline show that C-C stretching modes are blue-shifted (shifted to higher wavenumbers) compared to the neutral species. acs.org In other amine hydrochlorides, characteristic broad bands for N-H stretching in the ammonium ion typically appear in the 2800-3200 cm⁻¹ region. Deformation (bending) modes for the -NH₃⁺ group are also expected to be present.

Table 1: Selected FTIR Vibrational Frequencies for 4-Aminoquinaldine (Free Base) Data sourced from studies on the free base, 4-aminoquinaldine. acs.orgtsijournals.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3445 | Strong | Asymmetric N-H Stretch |

| 3350 | Medium | Symmetric N-H Stretch |

| 3060 | Medium | C-H Stretch (Aromatic) |

| 2920 | Weak | C-H Stretch (Methyl) |

| 1625 | Very Strong | N-H Scissoring / C=C Stretch |

| 1570 | Very Strong | C=C Stretch (Quinoline Ring) |

| 1500 | Strong | C=C Stretch (Quinoline Ring) |

| 1380 | Strong | C-H Bending (Methyl) |

| 1330 | Medium | C-N Stretch |

| 850 | Strong | C-H Out-of-plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 4-aminoquinaldine was recorded using a FRA 106 Raman module. acs.org Vibrations of the quinoline ring system and the methyl group are typically strong in the Raman spectrum.

For the hydrochloride salt, changes similar to those in the FTIR spectrum are anticipated. The protonation of the amino group will influence the polarizability of the molecule, leading to shifts in the positions and intensities of the Raman bands. The symmetric vibrations of the quinoline ring are expected to remain prominent.

Table 2: Selected FT-Raman Vibrational Frequencies for 4-Aminoquinaldine (Free Base) Data sourced from studies on the free base, 4-aminoquinaldine. acs.orgtsijournals.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3442 | Medium | Asymmetric N-H Stretch |

| 3058 | Strong | C-H Stretch (Aromatic) |

| 2922 | Medium | C-H Stretch (Methyl) |

| 1624 | Medium | N-H Scissoring / C=C Stretch |

| 1568 | Strong | C=C Stretch (Quinoline Ring) |

| 1382 | Very Strong | C-H Bending (Methyl) |

| 1332 | Strong | C-N Stretch |

| 768 | Strong | Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 4-amino-2-methylquinoline (the free base) in a solvent like CDCl₃ shows distinct signals for the methyl protons, the amino protons, and the aromatic protons on the quinoline ring system.

For this compound, protonation of the basic nitrogen atoms (either the ring nitrogen or the exocyclic amino group) leads to significant changes in the electronic environment. This results in a downfield shift (to higher ppm values) of the signals for the protons on the heterocyclic ring and those near the protonation site. uncw.edunih.gov The amino protons (-NH₃⁺) would also appear as a broad signal, the chemical shift of which can be solvent-dependent.

Table 3: ¹H NMR Chemical Shifts (δ) for 4-Amino-2-methylquinoline (Free Base) Data obtained in CDCl₃. rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.58 | singlet | - |

| -NH₂ | 4.74 | singlet (broad) | - |

| H-3 | 6.49 | singlet | - |

| H-5 | 7.93 | doublet | 8.4 |

| H-6 | 7.38 | multiplet | - |

| H-7 | 7.60 | multiplet | - |

| H-8 | 7.71 | doublet | 8.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of 4-amino-2-methylquinoline displays separate resonances for each unique carbon atom, including the methyl carbon, the aromatic carbons, and the quaternary carbons.

Upon formation of the hydrochloride salt, the chemical shifts of the carbon atoms, particularly those in the quinoline ring and those close to the protonated nitrogen, are expected to shift downfield. tsijournals.com This is due to the deshielding effect caused by the positive charge introduced upon protonation.

Table 4: ¹³C NMR Chemical Shifts (δ) for 4-Amino-2-methylquinoline (Free Base) Data obtained in CDCl₃. rsc.org

| Carbon | Chemical Shift (ppm) |

| -CH₃ | 25.2 |

| C-2 | 159.3 |

| C-3 | 103.9 |

| C-4 | 149.6 |

| C-4a | 120.0 |

| C-5 | 129.4 |

| C-6 | 124.1 |

| C-7 | 129.0 |

| C-8 | 117.4 |

| C-8a | 148.6 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. For this compound, the analysis would typically be performed on the free base, 4-aminoquinaldine (MW: 158.20 g/mol ), as the hydrochloride salt would dissociate under common ionization conditions like Electron Ionization (EI). chemicalbook.com

The mass spectrum of 4-aminoquinaldine is expected to show a prominent molecular ion peak [M]⁺ at m/z 158. The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for such aromatic amines include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 143.

Loss of hydrogen cyanide (HCN): Cleavage of the pyridine (B92270) ring could lead to the loss of HCN (27 Da) from the molecular ion, yielding a fragment at m/z 131.

Retro-Diels-Alder (RDA) reaction: This type of cleavage in the heterocyclic ring is a common pathway for quinoline derivatives.

Formation of a stable tropylium-like ion: Rearrangements can lead to various stable fragment ions.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of 4-Aminoquinaldine

| m/z | Proposed Fragment | Identity of Lost Neutral |

| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion |

| 157 | [C₁₀H₉N₂]⁺ | •H |

| 143 | [C₉H₇N₂]⁺ | •CH₃ |

| 130 | [C₉H₈N]⁺ | •N₂H₂ |

| 117 | [C₈H₇N]⁺ | •CH₃, •HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific Ultraviolet-Visible (UV-Vis) spectroscopic data available in the public domain for this compound. Studies on related quinoline derivatives suggest that these compounds typically exhibit absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the solvent and the specific substituents on the quinoline ring. However, without experimental data for the hydrochloride salt, a detailed analysis cannot be provided.

X-ray Diffraction Analysis

Comprehensive X-ray diffraction analysis, a cornerstone for solid-state characterization, has been applied to the free base of 4-aminoquinaldine, revealing multiple polymorphic and hydrated forms. However, specific crystallographic data for this compound is not readily found in the surveyed literature.

No published single crystal X-ray diffraction data for this compound could be located. For the free base, 4-aminoquinaldine, several crystalline forms have been identified and their structures determined. For instance, one anhydrous polymorph of 4-aminoquinaldine crystallizes in the monoclinic space group P2₁/c. nih.gov Another polymorph has been found to crystallize in the trigonal space group R-3. nih.gov The monohydrate of 4-aminoquinaldine has also been studied, with one form crystallizing in the orthorhombic space group Pna2₁. nih.gov These studies provide detailed information on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystals of the free base. nih.govnih.gov However, this information cannot be directly extrapolated to the hydrochloride salt, as the presence of the chloride ion and the protonation of the quinoline nitrogen would significantly alter the crystal packing and hydrogen bonding network.

Specific Powder X-ray Diffraction (PXRD) patterns for this compound are not available in the referenced literature. PXRD is a powerful technique for identifying crystalline phases and has been used to characterize the different solid forms of the free base, 4-aminoquinaldine. nih.govnih.gov These studies show distinct PXRD patterns for the different anhydrate polymorphs and the monohydrate forms, allowing for their differentiation. nih.gov Without experimental PXRD data for this compound, a comparison of its powder pattern with those of the free base forms or an analysis of its characteristic peaks is not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecular systems. For 4-Aminoquinaldine (B107616) and its derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G ), have been instrumental in elucidating its fundamental chemical properties. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 4-Aminoquinaldine, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles in its ground state. nih.govnih.govnih.gov These theoretical structures are often found to be in good agreement with experimental data where available. nih.gov The optimization process reveals the planarity of the quinoline (B57606) ring system and the orientation of the amino and methyl substituents.

Electronic structure calculations provide a detailed picture of the electron distribution within the molecule. These calculations are crucial for understanding the molecule's stability and reactivity. The distribution of electronic charge, mapped through these calculations, highlights the electron-rich and electron-poor regions of the molecule, which is fundamental to predicting its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons. A higher EHOMO value indicates a greater electron-donating ability. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, and a lower ELUMO value suggests a greater capacity to accept electrons. researchgate.net

The energy gap (ΔEgap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-Aminoquinaldine, the presence of the electron-donating amino group is expected to raise the HOMO energy level, influencing its reactivity profile. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Quinaldine (B1664567) Derivatives Note: The exact values depend on the specific derivative, computational method, and basis set used. The data below is illustrative.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

|---|---|---|---|

| 4-Amino-2-methylquinoline | -5.8 | -1.2 | 4.6 |

| 4-Methylquinoline | -6.2 | -1.0 | 5.2 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.orgq-chem.com This method allows for the quantification of electron delocalization and intermolecular interactions. wikipedia.org

For 4-Aminoquinaldine, NBO analysis can detail the hybridization of atomic orbitals and the nature of the bonds (e.g., σ, π). q-chem.comjoaquinbarroso.com It is particularly useful for analyzing hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For instance, the interaction between the lone pair electrons on the amino nitrogen and the antibonding orbitals (σ* or π*) of the quinoline ring can be quantified. This analysis reveals the extent of electron donation from the amino group to the ring, which significantly impacts the molecule's electronic properties and reactivity. uni-muenchen.dewisc.edu

Fukui functions are powerful tools derived from DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.ind-nb.inforesearchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. nih.gov

ƒ+(r) : for nucleophilic attack (electron acceptance)

ƒ-(r) : for electrophilic attack (electron donation)

ƒ0(r) : for radical attack

By calculating these functions for 4-Aminoquinaldine, one can predict which atoms are most susceptible to attack. For example, the sites with the highest ƒ-(r) values are the most likely to be attacked by electrophiles. researchgate.netias.ac.in This analysis is crucial for understanding reaction mechanisms involving this compound.

Other global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), further characterize the molecule's reactivity. researchgate.netd-nb.info Hardness and softness are related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. d-nb.info

Table 2: Global Reactivity Descriptors Note: These are conceptual descriptors derived from FMO energies.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1/(2η) | Inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/ (2η) | Propensity of a species to accept electrons. |

DFT calculations are widely used to predict various spectroscopic properties, providing valuable assistance in the interpretation of experimental spectra. nih.govnih.gov For 4-Aminoquinaldine, theoretical calculations of vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) have been performed. nih.govresearchgate.net

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, often show good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This allows for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule. Similarly, predicting ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and confirmation of the compound. nih.govscispace.com Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov

Molecular Dynamics and Monte Carlo Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecular systems. nih.govscienceopen.com These methods can simulate the movements and interactions of a large number of molecules over time, providing insights into bulk properties and processes in solution or the solid state. nih.govyoutube.comyoutube.com

For 4-Aminoquinaldine hydrochloride, MD simulations could be used to study its behavior in an aqueous environment. This would involve simulating the interactions between the protonated 4-Aminoquinaldine cation, chloride anions, and surrounding water molecules. Such simulations can provide information on solvation structures, diffusion coefficients, and the dynamics of intermolecular interactions like hydrogen bonding.

Monte Carlo simulations offer another avenue for exploring the conformational space and thermodynamic properties of systems containing this compound. nih.govscienceopen.com For instance, MC methods have been used in conjunction with DFT to study the adsorption of related quinoline derivatives on metal surfaces, a process relevant to corrosion inhibition. researchgate.net These simulations randomly sample different orientations and configurations of the molecule on the surface to determine the most energetically favorable adsorption modes and calculate adsorption energies. researchgate.netyoutube.com

Quantum Mechanical and Molecular Mechanics Parameter Calculations

Theoretical and computational methods have been employed to investigate the solid-state properties of 4-aminoquinaldine (4-AQ). In silico polymorph prediction has been a key area of study, aiming to identify and characterize different crystalline forms of the compound. These theoretical calculations have successfully estimated the experimental 0K stability order of its polymorphs. nih.gov

The most thermodynamically stable form is Anhydrate I° (AH I°), which crystallizes in the monoclinic space group P21/c. Two metastable anhydrous forms, AH II and AH III, crystallize in the trigonal space group R3̄ and are less densely packed. Theoretical calculations have confirmed that the AH II polymorph can exist as both a solvent-inclusion compound and as an unsolvated phase. The structure for AH III was accessible through theoretical calculations, revealing it is exclusively formed through the desolvation of a carbon tetrachloride solvate. nih.gov

These computational studies have highlighted a delicate balance between close packing and the number of hydrogen bonding interactions within the solid state of anhydrous 4-AQ. In the AH I° structure, 4-AQ molecules are linked by N-H···N hydrogen bonds, forming a chain motif. In contrast, the AH II structure involves three of the four N-H protons in strong intermolecular interactions, creating hydrogen-bonded layers that form hydrophobic cavities capable of accommodating solvent molecules. nih.gov

Table 1: Crystallographic Data for 4-Aminoquinaldine Polymorphs

| Polymorph | Crystal System | Space Group | Z' | Key Structural Features |

|---|---|---|---|---|

| Anhydrate I° (AH I°) | Monoclinic | P21/c | 1 | Densely packed; N-H···N hydrogen bonds form a C(6) chain motif. |

| Anhydrate II (AH II) | Trigonal | R3̅ | 2 | Less densely packed; forms layers with voids that can include solvent; stabilized by C-H···π interactions. |

| Monohydrate (MH) | Orthorhombic | Pna21 | 1 | Densely packed; all H-bond donors/acceptors involved in strong interactions; features π···π stacking. |

Computational Docking Studies

Computational docking studies have been utilized to explore the potential therapeutic applications of 4-aminoquinaldine derivatives, particularly as antileishmanial agents. A series of novel 4-aminoquinaldine analogues were investigated for their ability to inhibit Leishmania donovani dihydrofolate reductase (DHFR), a crucial enzyme for the parasite's survival. nih.gov

Among the synthesized compounds, two derivatives, PP-9 and PP-10, which are analogues of S-4 with two chlorine atoms on the anilide portion of the 4-aminoquinaldine moiety, demonstrated significant inhibitory activity. Molecular docking of these compounds into the active site of L. major DHFR revealed interaction patterns similar to that of methotrexate, a known DHFR inhibitor. The binding site of L. donovani DHFR is reportedly identical to that of L. major, suggesting that the interaction patterns are conserved between the two species. nih.gov These in silico findings were consistent with in vitro testing, where PP-9 and PP-10 were the most potent inhibitors of L. donovani promastigotes among the series. nih.gov

The docking studies provide a rational basis for the observed biological activity and guide the further development of 4-aminoquinaldine-based compounds as potential therapeutic agents. nih.gov

Table 2: In Vitro Activity of 4-Aminoquinaldine Analogues Against L. donovani

| Compound | IC50 (2 h, µM) | IC50 (48 h, µM) | Docking Target |

|---|---|---|---|

| PP-2 | 2.73 | N/A | L. major DHFR |

| PP-8 | 1.52 | N/A | L. major DHFR |

| PP-9 | 1.85 | 0.50 | L. major DHFR |

| PP-10 | 2.50 | 0.47 | L. major DHFR |

Solid State Chemistry and Polymorphism of 4 Aminoquinaldine

Crystal Structure Prediction (CSP)

Computational methods have been instrumental in navigating the polymorphic landscape of 4-aminoquinaldine (B107616). Crystal structure prediction (CSP) studies were performed to forecast the possible crystal structures of 4-AQ, particularly its monohydrate forms. nih.gov These in silico predictions suggested the existence of several thermodynamically plausible structures within a narrow energy range, typical for polymorphs. nih.govnih.gov

The computational screening for 4-AQ monohydrates generated a crystal energy landscape where multiple potential structures were identified. nih.gov Notably, these studies predicted the existence of a high-density monohydrate structure, designated Hy1B°, as the global energy minimum, meaning it was predicted to be the most stable form. nih.govrsc.orgnih.gov This theoretical finding was crucial as it pointed towards a stable form that had not been discovered through initial experimental polymorph screens. nih.gov The CSP results showed three potential monohydrate structures within 3 kJ mol⁻¹ of the predicted global minimum and six structures within a 10 kJ mol⁻¹ range. nih.gov Furthermore, theoretical calculations correctly forecasted the experimental stability order of the anhydrous polymorphs at 0K. nih.gov

Identification and Characterization of Polymorphs

Experimental studies have successfully identified and characterized several polymorphic forms of 4-aminoquinaldine, both as anhydrates and hydrates. nih.govnbinno.com The thermodynamically most stable anhydrous form is designated AH I°. nih.gov In addition to this stable form, two metastable anhydrous polymorphs, AH II and AH III, have been identified. nih.gov

The crystal structures of these forms have been elucidated using techniques like powder X-ray diffraction. nih.govnbinno.com Anhydrate I (AH I°) possesses a monoclinic crystal system, while the metastable forms AH II and AH III crystallize in a trigonal space group and are characterized by less dense packing. nih.govnih.gov

Regarding the hydrated forms, a significant finding was the identification of two monohydrate polymorphs. One is a metastable kinetic form (Hy1A), and the other is a more stable form (Hy1B°), whose existence was first suggested by CSP. nih.gov The crystal structure of Hy1B° was ultimately determined by combining laboratory powder X-ray diffraction data with the ab initio calculations from the CSP studies. nih.govrsc.orgnih.gov

Below is a summary of the identified solid forms of 4-aminoquinaldine:

| Form Name | Type | Crystal System | Space Group | Stability |

| AH I° | Anhydrate | Monoclinic | P2₁/c | Thermodynamically most stable anhydrate nih.govnih.gov |

| AH II | Anhydrate | Trigonal | R3 | Metastable nih.gov |

| AH III | Anhydrate | Trigonal | R3 | Metastable, obtained from desolvation nih.gov |

| Hy1A | Monohydrate | Orthorhombic | Pna2₁ | Metastable, but kinetically stable nih.govnih.gov |

| Hy1B° | Monohydrate | - | - | Thermodynamically most stable hydrate (B1144303) nih.gov |

Hydrate and Solvate Formation Phenomena

4-aminoquinaldine demonstrates a clear propensity for forming both hydrates and solvates. nih.govnih.gov The study of its hydrate formation led to the discovery of two distinct monohydrate polymorphs, Hy1A and Hy1B°. nih.gov Hydrates are crystalline solids in which water molecules are incorporated into the crystal lattice. nih.gov The formation of the 4-AQ monohydrates underscores the importance of water as a component in the crystallization process, capable of yielding different, competing solid forms. nih.gov

In addition to hydrates, 4-AQ also forms solvates, where solvent molecules other than water are incorporated into the crystal structure. The anhydrous polymorph AH II is notable for its ability to crystallize as both a solvent-free phase and a solvent-inclusion compound. nih.gov Its crystal structure contains hydrophobic voids that can accommodate solvent molecules. nih.gov Another polymorph, AH III, is formed exclusively through the desolvation of a carbon tetrachloride solvate, illustrating that solvate formation can be a pathway to accessing otherwise elusive polymorphic forms. nih.govnih.gov

Intermolecular Interactions in the Solid State (Hydrogen Bonding, π-π Interactions)

The crystal packing and stability of the various solid forms of 4-aminoquinaldine are governed by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.govnih.gov

In the most stable anhydrate form, AH I° , the 4-AQ molecules are linked by N-H···N hydrogen bonds, forming a chain motif. However, in this arrangement, only one of the two protons on the amino group participates in a strong intermolecular hydrogen bond. nih.gov In contrast, for the metastable anhydrate AH II , three of the four N-H protons are involved in strong intermolecular interactions, creating hydrogen-bonded layers. This structure is also stabilized by C-H···π interactions. nih.gov

The hydrate structures exhibit extensive hydrogen bonding. In all of the most stable computationally predicted hydrate structures, the maximum number of strong hydrogen bonds is formed, with all donor groups participating in N–H⋯O, N–H⋯N, O–H⋯N, or O–H⋯O interactions. nih.gov Specifically, in the kinetic monohydrate Hy1A , the 4-AQ molecule forms three hydrogen bonds: one N-H···N bond with an adjacent 4-AQ molecule and two hydrogen bonds with water molecules (N-H···O and O-H···N). nih.gov A fourth strong hydrogen bond exists between adjacent water molecules, creating a chain. The structure of Hy1A is further characterized by π-π stacking and C-H···π interactions between the 4-AQ molecules. nih.gov In the general monohydrate structure, all hydrogen bond donors and acceptors are involved in these strong interactions. nih.gov

Thermodynamic and Kinetic Stability of Solid Forms

The different solid forms of 4-aminoquinaldine exhibit a clear hierarchy of thermodynamic and kinetic stability. Among the anhydrous forms, AH I° is the thermodynamically most stable polymorph. nih.gov The other two known anhydrous forms, AH II and AH III, are considered metastable. nih.gov

For the hydrated forms, dehydration studies using differential scanning calorimetry and solubility measurements have confirmed the predictions from lattice energy calculations: Hy1B° is the thermodynamically most stable monohydrate. nih.govnih.gov The kinetic form, Hy1A, is metastable with respect to Hy1B°. nih.gov This is demonstrated by the lower water solubility of Hy1B° compared to Hy1A across the investigated temperature range of 30 to 70 °C. nih.gov

Despite being the most stable hydrate, obtaining Hy1B° is challenging because the metastable form, Hy1A, is kinetically favored, showing higher rates of nucleation and growth. nih.govnih.gov The relationship between the anhydrous and hydrated systems has also been quantified; at 25 °C, the equilibrium between the 4-AQ hydrate and anhydrate forms occurs at a water activity (a_w) of 0.14. nih.govnih.gov

Impurity-Aided Crystallization and Nucleation Studies

The discovery of the most stable monohydrate form of 4-aminoquinaldine, Hy1B°, was notably facilitated by the presence of an impurity. nih.gov The nucleation of Hy1B° proved difficult to achieve from pure samples, largely because the kinetically stable but thermodynamically metastable form, Hy1A, has a higher nucleation and growth rate under many conditions. nih.govnih.gov

However, researchers observed that the presence of an unidentified impurity in one batch of 4-aminoquinaldine aided in the nucleation of the elusive Hy1B° form. nih.gov This impurity-aided crystallization was particularly effective under hydrothermal conditions. nih.govnih.gov This finding highlights a critical aspect of crystallization science: impurities can sometimes play a crucial role in overcoming kinetic barriers to allow the formation of the most thermodynamically stable polymorph, which might otherwise be inaccessible. The study underscores the value of combining theoretical predictions with thorough experimental screening, including exploring the impact of impurities, to fully map the polymorphic landscape of a compound. nih.gov

Coordination Chemistry and Metal Complexation of 4 Aminoquinaldine Derivatives

Structural Motifs of 4-Aminoquinaldine (B107616) Metal Complexes

The structural landscape of metal complexes incorporating 4-aminoquinaldine derivatives is primarily defined by the coordination behavior of the 4-aminoquinaldine moiety. While specific crystallographic data for a wide range of 4-aminoquinaldine metal complexes remains somewhat limited in publicly accessible literature, the coordination patterns can be inferred from studies on closely related aminoquinoline ligands and the fundamental principles of coordination chemistry.

In a study of rhenium carbonyl halide complexes with the related (8-amino)quinoline ligand, a bidentate coordination fashion via the two nitrogen positions was consistently observed. nih.gov This mode of binding is anticipated to be a dominant structural motif for 4-aminoquinaldine complexes as well. The resulting complexes with Re(CO)3X (X = Cl, Br) adopted a facial arrangement of the carbonyl ligands. nih.gov

Furthermore, studies on platinum(II) complexes with various 4-aminoquinoline (B48711) analogues have been synthesized and characterized, suggesting the formation of stable coordination compounds. nih.gov While detailed crystal structures for these specific complexes are not provided in the cited literature, the research implies a coordination of the 4-aminoquinoline derivative to the platinum center.

The solid-state structure of 4-aminoquinaldine itself has been investigated, revealing the presence of different polymorphs and a monohydrate form. nih.govnih.gov In the monohydrate, the molecules are stabilized by intermolecular hydrogen bonds involving the amino group and the quinoline (B57606) nitrogen, which highlights the potential of these sites for coordination to a metal ion. nih.gov

| Metal Ion | Ancillary Ligands | Coordination Geometry | Key Structural Features | Reference |

| Re(I) | CO, Halide (Cl, Br) | Octahedral | Facial arrangement of CO ligands; Bidentate coordination of the aminoquinoline ligand through both nitrogen atoms, forming a five-membered chelate ring. | nih.gov |

| Pt(II) | Various | Square Planar (typical) | Expected bidentate coordination of the 4-aminoquinaldine derivative. | nih.gov |

It is important to note that the steric and electronic properties of both the metal ion and any other ligands present in the coordination sphere will significantly influence the final structural motif of the 4-aminoquinaldine metal complex.

Advanced Chemical Reactivity of 4 Aminoquinaldine

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com Consequently, electrophilic attack on an unsubstituted quinoline molecule typically occurs on the carbocyclic (benzene) ring, favoring positions 5 and 8. youtube.com

However, the reactivity of 4-aminoquinaldine (B107616) is significantly modified by the presence of the amino (-NH2) group at the 4-position. The amino group is a powerful activating group that strongly donates electron density to the ring system through resonance. byjus.com This activation directs incoming electrophiles to the positions ortho and para relative to the amino group. In the 4-aminoquinaldine structure, the ortho positions are C3 and C5. The strong activating influence of the amino group can therefore facilitate substitution at these positions. While substitution at position 5 on the more electron-rich benzene portion of the ring is expected, the activation may also be sufficient to enable substitution at position 3 within the pyridine (B92270) ring. Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation are characteristic of anilines and can be anticipated for 4-aminoquinaldine, with the substitution pattern being controlled by the directing effect of the amino group. byjus.com For example, the reaction of aniline (B41778) with bromine water readily yields a tribrominated product, indicating the powerful activating nature of the amino group. byjus.com

Nucleophilic Reactivity of the Amino Group

The primary amino group in 4-aminoquinaldine possesses a lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. This allows it to engage in a variety of reactions typical of aromatic amines. However, the nucleophilicity of this group can be moderated by the delocalization of the electron lone pair into the quinoline ring. This displacement of electron density toward the heterocyclic system can result in the amino group being a weaker nucleophile compared to simple alkylamines. lpnu.ua

Despite this, the amino group retains sufficient reactivity to react with a range of electrophiles:

Acylation: It can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-(2-methylquinolin-4-yl)amides.

Alkylation: The amino group can undergo alkylation with alkyl halides, although studies on similar heterocyclic amines suggest the reactivity might be lower than that of more basic amines. lpnu.ua

Schiff Base Formation: A key reaction showcasing the nucleophilicity of the amino group is its condensation with aldehydes and ketones. This reaction forms an imine or Schiff base (-N=CH-), a transformation that is fundamental to its application in polymer chemistry. tandfonline.comtandfonline.com

Reactivity in Polymer Synthesis (e.g., Imine Polymers)

4-Aminoquinaldine serves as a valuable monomer in the synthesis of conjugated polymers, particularly polyimines (also known as polyazomethines). tandfonline.comnih.gov These materials are of interest due to their potential applications in electronics and materials science, stemming from their aromatic backbone and properties like thermal stability and semiconductivity. tandfonline.com

The synthesis of these polymers is achieved through the reaction of the nucleophilic amino group of 4-aminoquinaldine with various aldehydes. tandfonline.com A notable method is oxidative polycondensation, where 4-aminoquinaldine is reacted with aromatic aldehydes such as 4-hydroxy benzaldehyde, salicylaldehyde, and o-vanillin in an aqueous alkaline medium. tandfonline.comresearchgate.net This process forms the characteristic azomethine (-C=N-) linkage that constitutes the polymer backbone. tandfonline.com

Research has demonstrated that the resulting imine polymers exhibit significant thermal stability and interesting photophysical properties. tandfonline.comresearchgate.net For instance, polymers derived from 4-aminoquinaldine have been shown to be fluorescent, with some acting as blue-light emitters. tandfonline.com The optical and electrochemical properties, such as band gaps, can be tuned by selecting different aldehyde co-monomers, which highlights the versatility of 4-aminoquinaldine in designing functional materials. tandfonline.comresearchgate.net

Table 1: Properties of Imine Polymers Derived from 4-Aminoquinaldine and Various Aldehydes. tandfonline.com

| Polymer Designation | Aldehyde Co-monomer | Initial Degradation Temperature (°C) | Optical Band Gap (Eg) (eV) | Electrochemical Band Gap (E'g) (eV) |

|---|---|---|---|---|

| P(M1-HBA) | 4-hydroxy benzaldehyde | 203 | 2.58 | 2.20 |

| P(M1-SA) | Salicylaldehyde | 140 | 2.53 | 2.15 |

| P(M1-OVAN) | o-vanillin | 170 | 2.45 | 2.10 |

Ring Interconversion and Rearrangement Reactions

While specific ring interconversion and rearrangement reactions for 4-aminoquinaldine itself are not extensively documented in mainstream literature, the principles of organic chemistry allow for speculation based on the reactivity of related structures.

Beckmann Rearrangement: This reaction typically converts an oxime into an amide. libretexts.org While 4-aminoquinaldine does not possess an oxime, a derivative could potentially undergo such a rearrangement. For example, if the 2-methyl group were functionalized to a ketoxime, a subsequent Beckmann rearrangement could induce a ring expansion, yielding a lactam integrated into the heterocyclic framework. libretexts.org Such a transformation highlights a potential, though synthetically challenging, pathway for skeletal modification.

Ring-Ring Interconversion: Complex nitrogen-containing heterocyclic systems have been known to undergo skeletal reorganization under certain conditions. For example, researchers have observed the acid-catalyzed rearrangement of a 5-nitrosoimidazo[2,1-b] tandfonline.comresearchgate.netthiazole derivative into a tandfonline.comnih.govthiazino[3,4-c] tandfonline.comtandfonline.comnih.govoxadiazol-3-one system. rsc.org This demonstrates that ring-ring interconversions are possible within fused heterocyclic structures, suggesting that the quinoline skeleton could potentially be altered under specific, likely forceful, reaction conditions.

Ring Contraction/Expansion: Other rearrangement reactions can lead to changes in ring size. The Wolff rearrangement, for instance, can be used to achieve ring contraction, while other sequences can lead to ring expansion. libretexts.org Unprecedented ring-contraction and rearrangement sequences have been reported for other complex bicyclic compounds when treated with Lewis acids, leading to novel polycyclic frameworks. nih.gov Although not directly reported for 4-aminoquinaldine, these examples underscore the potential for complex and sometimes unexpected rearrangements in polycyclic organic molecules.

Non Pharmacological Applications of 4 Aminoquinaldine Derivatives

Corrosion Inhibition Studies

The protection of metals, particularly steel, from corrosion in acidic environments is a significant industrial challenge. A promising strategy involves the use of organic molecules as corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier. The effectiveness of these inhibitors is closely linked to their molecular structure. Compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons within aromatic or heterocyclic rings are known to be particularly effective.

The 4-aminoquinaldine (B107616) molecule possesses these key features: a nitrogen atom within the quinoline (B57606) ring, an exocyclic amino group, and an aromatic system rich in π-electrons. These characteristics make its derivatives strong candidates for corrosion inhibition. The mechanism of inhibition involves the adsorption of the molecule onto the metal surface. This can occur through physisorption, involving electrostatic interactions between the charged metal surface and the protonated molecule, or chemisorption, where a coordinate bond is formed between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium.

While specific studies on 4-aminoquinaldine hydrochloride are not extensively detailed, research on analogous heterocyclic compounds demonstrates the principle and potential. For instance, derivatives of 4-aminoantipyrine (B1666024) have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions. springerprofessional.deresearchgate.net Studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have confirmed that these molecules form protective films on the steel surface, with inhibition efficiency increasing with concentration. springerprofessional.de Quantum chemical studies further support that the high electron density on the heteroatoms and the planar nature of these molecules facilitate strong adsorption to the metal surface. springerprofessional.deresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Structurally Related Amine Compounds on Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 4-((furan-2-ylmethylene)amino)antipyrine (FAP) | 0.0005 M | 93.3 | Langmuir | mdpi.com |

| 4-((pyridin-2-ylmethylene)amino)antipyrine (PAP) | 0.0005 M | 96.5 | Langmuir | mdpi.com |

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | 0.0005 M | 87 | Langmuir | springerprofessional.deresearchgate.net |

Applications in Conductive Polymers and Materials Science

Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. The backbone of these polymers typically consists of a conjugated π-electron system that allows for charge delocalization. The incorporation of specific functional groups can further tune their properties.

4-Aminoquinaldine has emerged as a valuable monomer for the synthesis of novel, highly conductive polymers. springerprofessional.de Researchers have successfully synthesized a copolymer of indole (B1671886) and 4-aminoquinaldine, named poly(indole-4-aminoquinaldine), through both chemical and electrochemical methods. springerprofessional.deresearchgate.net This novel copolymer demonstrates significantly enhanced electrical conductivity compared to its parent polymer, polyindole. researchgate.net

Detailed research findings have shown that the electrical conductivity of the poly(indole-4-aminoquinaldine) copolymer is approximately 6 S/cm, a substantial increase from the 1 x 10⁻² S/cm conductivity of polyindole. springerprofessional.deresearchgate.net Furthermore, the synthesis conditions can be optimized; for example, the addition of methanol (B129727) to the monomer solution during synthesis was found to increase the conductivity to as high as 16 S/cm. researchgate.net The copolymer also exhibits high thermal stability and electrochemical activity. springerprofessional.de These enhanced properties make it a promising material for various advanced applications, including in the development of supercapacitors, fuel cells, and electrochemical sensors. springerprofessional.de

Beyond conductive polymers, 4-aminoquinaldine is of interest in materials science for its solid-state properties. nbinno.com Studies have investigated its polymorphism, identifying multiple crystalline forms (polymorphs) with distinct physical characteristics, including stable anhydrates and monohydrates. nbinno.com Understanding and controlling the polymorphic form of a compound is crucial for optimizing material properties such as stability and solubility.

Table 2: Properties of Poly(indole-4-aminoquinaldine) Copolymer

| Property | Value | Comparison (Polyindole) | Reference |

| Electrical Conductivity | 6 S/cm | 1 x 10⁻² S/cm | springerprofessional.deresearchgate.net |

| Optimized Conductivity (with Methanol) | 16 S/cm | - | researchgate.net |

| Bandgap | 3.10 eV | 3.18 eV | springerprofessional.deresearchgate.net |

| Thermal Stability | High | Lower | springerprofessional.de |

Role in Dye Chemistry and Pigment Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis of these dyes is a cornerstone of the chemical industry, providing a vast spectrum of colors for textiles, printing, and pigments. The standard method for creating an azo dye involves a two-step process: diazotization and coupling.

Aromatic primary amines are the essential starting materials for this process. In the first step, the amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. In the second step, this highly reactive diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another amine. This electrophilic aromatic substitution reaction forms the stable azo linkage and creates the extended conjugated system responsible for the dye's color.

As a primary aromatic amine, this compound is an ideal precursor, or diazo component, for the synthesis of a wide array of azo dyes. jbiochemtech.compbworks.com By varying the coupling component that is reacted with diazotized 4-aminoquinaldine, a diverse library of colors can be produced. The quinoline ring system itself acts as a chromophore, and its inclusion in an azo dye structure can lead to unique and desirable coloristic properties, such as good lightfastness and affinity for certain fibers. sapub.org Dyes derived from heterocyclic amines like 4-aminoquinaldine are of particular interest for producing yellow, red, orange, and brown shades. pbworks.com

Potential in Chemical Sensor Development

Chemical sensors are devices that detect and respond to specific chemical species, translating a chemical interaction into a measurable signal. Fluorescent chemosensors are a particularly sensitive class of sensors that signal the presence of an analyte through a change in their fluorescence properties, such as intensity or wavelength.

The quinoline scaffold is a well-known fluorophore and is a core component in the design of many fluorescent sensors. Derivatives of quinoline have been successfully developed for the detection of various analytes, including metal ions and protons (pH). The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the binding of an analyte to a receptor site on the molecule modulates the fluorescence output, often resulting in a "turn-on" response.

4-Aminoquinaldine, with its quinoline fluorophore and an amino group that can act as a binding site or be modified to create a more specific receptor, is a prime candidate for the development of novel chemical sensors. For example, aminoquinoline-based sensors have been designed for the highly sensitive detection of hazardous heavy metal ions like lead(II) and aluminum(III). In these systems, the nitrogen of the quinoline ring and the amino/imine group can coordinate with the metal ion, altering the electronic structure of the molecule and causing a significant enhancement in fluorescence intensity. This allows for the quantitative detection of the target ion even at very low concentrations. Similarly, amino-functionalized quinoxaline (B1680401) (a related nitrogen-containing heterocycle) has been used to create dual colorimetric and fluorescent sensors for measuring pH in acidic aqueous solutions. researchgate.net The protonation and deprotonation of the amino groups in response to pH changes induce shifts in both the absorption and emission spectra, allowing for a clear optical readout.

Utilization in Smart Materials Research

"Smart" or stimuli-responsive materials are advanced materials designed to exhibit a significant change in their properties in response to an external stimulus. rsc.org These stimuli can include light, temperature, pH, or an electric field. This ability to respond to the environment makes them highly valuable for applications ranging from drug delivery systems and tissue engineering to optical switches and sensors. mdpi.comnih.gov

The quinoline core within 4-aminoquinaldine provides a direct pathway to one class of smart materials: photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon irradiation with light. acs.org Certain quinoline derivatives are known to exhibit photochromism, where UV irradiation can induce a change in the molecular structure, leading to a visible color change. researchgate.netacs.org This property could be harnessed by incorporating 4-aminoquinaldine derivatives into polymers or crystals to create materials for applications like optical data storage or light-controlled switches.

Furthermore, the properties discussed in the preceding sections highlight the potential for 4-aminoquinaldine to be a building block for other types of smart materials.

pH-Responsive Materials: As noted in the development of chemical sensors, the amino group can be protonated or deprotonated. If 4-aminoquinaldine derivatives are incorporated into a polymer network, this pH-dependent change could be used to trigger swelling or shrinking of the material.

Chemoresistive Materials: The conductive polymers synthesized from 4-aminoquinaldine could be used as chemoresistors. The adsorption of specific chemical analytes onto the surface of the conductive polymer can alter its electrical resistance, providing a simple and effective sensing mechanism.

The versatility of the 4-aminoquinaldine structure, allowing for the creation of materials that respond to light, pH, and chemical binding, positions it as a valuable component in the ongoing research and development of advanced smart materials.

Future Research Directions in 4 Aminoquinaldine Chemistry

Development of Novel Synthetic Methodologies

While established methods for the synthesis of 4-aminoquinolines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. Traditional methods often rely on nucleophilic aromatic substitution (SNAr) on 4-chloroquinoline (B167314) precursors. frontiersin.org Modern approaches are moving towards greener and more atom-economical processes.

Future avenues of exploration include:

Catalyst Development: The use of transition-metal catalysts, such as palladium, has already shown promise in the dehydrogenative aromatization for synthesizing 4-aminoquinolines. frontiersin.org Future work could focus on developing novel, more robust, and recyclable catalysts (e.g., based on copper, iron, or nickel) to improve yields, reduce costs, and minimize metal contamination in the final product.

C-H Activation: Direct C-H amination of the quinaldine (B1664567) core represents a highly desirable but challenging route. Research into rhodium-catalyzed C-H activation/annulation has been successful for complex fused systems and could be adapted for the direct synthesis of 4-aminoquinaldine (B107616) derivatives, bypassing the need for pre-functionalized starting materials. acs.org

Microwave and Flow Chemistry: Microwave-assisted synthesis has been shown to accelerate the preparation of 4-aminoquinolines, offering good yields in shorter reaction times. frontiersin.org The integration of flow chemistry could enable continuous manufacturing, providing better control over reaction parameters, improved safety, and easier scalability.

Green Solvents and Reagents: A significant push will be towards replacing hazardous solvents and reagents. This includes exploring deep eutectic solvents, ionic liquids, or water as reaction media and utilizing greener aminating agents. Research into enzymatic or chemo-enzymatic processes could also provide highly selective and environmentally benign synthetic routes.

A comparison of potential synthetic strategies is outlined below:

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Catalysis | Higher efficiency, lower waste, recyclability | Developing non-precious metal catalysts (Fe, Cu) |

| C-H Activation | High atom economy, fewer steps | Designing selective catalysts for direct amination |

| Flow Chemistry | Scalability, safety, process control | Optimizing reaction conditions for continuous production |

| Green Chemistry | Sustainability, reduced environmental impact | Use of benign solvents and bio-catalysis |

Exploration of Undiscovered Solid Forms

The solid-state properties of a chemical compound, such as its hydrochloride salt, are dictated by its crystal structure. The phenomenon of polymorphism—the ability of a substance to exist in two or more crystalline forms—is critical in pharmaceuticals and materials science, as different polymorphs can exhibit varied solubility, stability, and mechanical properties. wiley-vch.de

Research on 4-aminoquinaldine (4-AQ) has already revealed a complex solid-state landscape, including multiple anhydrous polymorphs, a monohydrate, and solvates. nih.govnih.gov Experimental screening combined with in silico crystal structure prediction (CSP) has been instrumental in identifying these forms. nih.gov

Future research in this area will focus on:

Advanced Polymorph Screening: Employing high-throughput screening techniques and exploring a wider range of crystallization conditions (e.g., different solvents, temperatures, pressures, and the use of additives) can help uncover new, potentially more stable or functionally superior, solid forms of 4-aminoquinaldine hydrochloride. nih.gov

Salt and Cocrystal Engineering: A systematic approach to forming new salts and cocrystals of 4-aminoquinaldine can significantly modify its physicochemical properties. researchgate.netresearchgate.net By selecting appropriate coformers, researchers can engineer crystals with desired characteristics, such as improved stability or altered dissolution rates. This involves studying the supramolecular synthons, particularly hydrogen bonding patterns between the 4-aminoquinaldine cation and various counterions or coformers. researchgate.netmdpi.com

Characterization of Amorphous and Metastable Forms: Metastable polymorphs and amorphous states, while less stable, can offer advantages in certain applications. nih.govrsc.org Future work should involve the preparation and thorough characterization of these elusive forms. For instance, the desolvation of a carbon tetrachloride solvate was required to obtain one of the known metastable polymorphs of 4-AQ. nih.govresearchgate.net Understanding the kinetic factors that favor the formation of these forms is a key research objective.

The known solid forms of the parent compound, 4-aminoquinaldine, provide a foundation for what might be expected for its hydrochloride salt.

| Solid Form of 4-Aminoquinaldine (4-AQ) | Key Characteristics | Reference |

|---|---|---|

| Anhydrate I (AH I°) | Thermodynamically most stable, monoclinic (P21/c) | nih.gov |

| Anhydrate II (AH II) | Metastable, trigonal (R3), can form as a solvate or unsolvated | nih.gov |

| Anhydrate III (AH III) | Metastable, obtained by desolvation of a CCl4 solvate | nih.govresearchgate.net |

| Monohydrate A (Hy1A) | Metastable hydrate (B1144303), kinetically favored | nih.govrsc.org |

| Monohydrate B (Hy1B°) | Thermodynamically most stable hydrate, predicted computationally | nih.govrsc.org |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can provide deep insights into the relationships between its molecular structure and its macroscopic properties.

Key future research directions include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: QSAR models correlate chemical structure with biological activity, while QSPR models link structure to physicochemical properties. nih.govnih.gov For 4-aminoquinaldine derivatives, QSAR studies can help in designing new compounds with enhanced therapeutic potential by identifying key molecular descriptors that influence activity. nih.govmdpi.comnih.gov Similarly, QSPR models can predict properties like solubility, melting point, and electronic characteristics, which is vital for material design. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a cornerstone of modern computational chemistry used to optimize molecular geometries and calculate electronic properties. Future studies will likely use DFT to explore the reactivity of the 4-aminoquinaldine scaffold, model its interaction with biological targets or other molecules, and predict spectroscopic signatures (NMR, IR) to aid in experimental characterization. nih.gov

Molecular Docking and Dynamics: To explore potential pharmaceutical applications, molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of a target protein. nih.gov Subsequent molecular dynamics (MD) simulations can then model the stability of the protein-ligand complex over time, providing a more dynamic picture of the interaction.

Crystal Structure Prediction (CSP): As mentioned, CSP is crucial for exploring the potential polymorphs of this compound. nih.gov Future advancements in the accuracy of force fields and global search algorithms will allow for more reliable a priori prediction of the crystal energy landscape, guiding experimentalists toward discovering new and stable solid forms. rsc.org

Design of Next-Generation Functional Materials from 4-Aminoquinaldine Scaffolds

The quinoline (B57606) ring system is a "privileged scaffold" not only in medicinal chemistry but also in materials science. frontiersin.orgresearchgate.net The electron-rich, planar, and rigid nature of the 4-aminoquinaldine core makes it an excellent building block for novel functional materials.

Future research will likely focus on incorporating the 4-aminoquinaldine scaffold into:

Organic Semiconductors: Quinoidal structures are known to produce low-gap semiconducting polymers, which are promising for applications in flexible electronics, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org By polymerizing or functionalizing 4-aminoquinaldine, it may be possible to create new materials with tailored electronic properties.

Fluorescent Probes and Sensors: The quinoline moiety is inherently fluorescent. Modifications to the 4-aminoquinaldine structure could lead to the development of chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules. This could be applied in environmental monitoring or biomedical imaging.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino group and the nitrogen atom in the quinoline ring make 4-aminoquinaldine an ideal candidate for constructing complex supramolecular architectures through crystal engineering. researchgate.netmdpi.com These ordered assemblies could exhibit interesting properties such as porosity for gas storage or host-guest chemistry.